molecular formula C14H17N5 B1401036 N-(2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-yl)pyrimidin-2-amine CAS No. 1361114-81-9

N-(2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-yl)pyrimidin-2-amine

Cat. No.: B1401036
CAS No.: 1361114-81-9
M. Wt: 255.32 g/mol
InChI Key: VLMZRHIKKDGDIX-UHFFFAOYSA-N
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Description

N-(2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-yl)pyrimidin-2-amine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring fused with a pyridine ring, which is further substituted with a pyrrolidine group. The unique structure of this compound makes it a valuable building block in organic synthesis and pharmaceutical research.

Scientific Research Applications

N-(2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-yl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate aldehydes and amines.

    Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the pyrrolidine moiety.

    Formation of the Pyrimidine Ring: The pyrimidine ring is formed through cyclization reactions involving the condensation of appropriate nitriles and amines.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the pyridine or pyrimidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-yl)pyrimidin-2-amine: Unique due to its specific substitution pattern and ring structure.

    Pyridine derivatives: Compounds with similar pyridine rings but different substituents.

    Pyrimidine derivatives: Compounds with similar pyrimidine rings but different substituents.

Uniqueness

The uniqueness of this compound lies in its combination of pyridine and pyrimidine rings with a pyrrolidine group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-(2-methyl-6-pyrrolidin-3-ylpyridin-4-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5/c1-10-7-12(19-14-16-4-2-5-17-14)8-13(18-10)11-3-6-15-9-11/h2,4-5,7-8,11,15H,3,6,9H2,1H3,(H,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMZRHIKKDGDIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C2CCNC2)NC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-yl)pyrimidin-2-amine
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N-(2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-yl)pyrimidin-2-amine
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N-(2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-yl)pyrimidin-2-amine
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N-(2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-yl)pyrimidin-2-amine
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N-(2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-yl)pyrimidin-2-amine
Reactant of Route 6
N-(2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-yl)pyrimidin-2-amine

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